molecular formula C27H22N2O10S2 B1250432 Emestrin

Emestrin

Cat. No. B1250432
M. Wt: 598.6 g/mol
InChI Key: UWWYWUMDYAWTKK-YITDFDIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emestrin is a natural product found in Aspergillus foveolatus and Aspergillus striatus with data available.

Scientific Research Applications

Anticancer Properties

  • Apoptosis Induction in Cancer Cells : Emestrin, derived from Emericella nidulans, exhibits potent anticancer properties. It triggers apoptosis in Huh-7 human hepatocellular carcinoma cells by regulating Bax and bcl-2 protein levels, thus stimulating the mitochondrial pathway to inhibit cell proliferation (Abou El-Kassem et al., 2023).

  • Cytotoxic Effects Against Various Cancer Cells : this compound B, isolated from marine-derived Emericella nidulans, has shown cytotoxic effects against T47D, HeLa, and WiDr cells. It induces apoptosis, providing evidence of its significant anticancer potential (Nursid et al., 2015).

  • Influence on Cell Cycle and Apoptosis : this compound causes cell-cycle arrest and apoptosis in T47D cells, indicating its ability to affect cell growth and survival pathways, thereby presenting a promising avenue for cancer treatment (Nursid et al., 2011).

Production and Optimization

  • Optimizing this compound Production : Research on the production of this compound by Emericella nidulans has revealed that the highest concentration is achieved in static cultivation conditions. Understanding these parameters is crucial for scaling up this compound production for potential therapeutic applications (Nursid et al., 2015).

Derivatives and Related Compounds

  • Identification of this compound Derivatives : Screening of Emericella nidulans revealed derivatives like this compound B and C, along with other compounds like cytochalasin B and C. This expands the scope of this compound's chemical diversity and potential pharmacological applications (Namirah et al., 2016).

  • New this compound Compounds with Antifungal Activity : A study identified new this compound-type compounds from Podospora australis with selective inhibitory effects against Cryptococcus neoformans, highlighting the potential of this compound derivatives in antifungal therapy (Li et al., 2016).

  • Hybrid this compound Polymers : Research on Aspergillus nidulans led to the discovery of asperemestrins, hybrid polymers of this compound. These compounds present novel molecular structures and potential in cancer therapy (Li et al., 2022).

properties

Molecular Formula

C27H22N2O10S2

Molecular Weight

598.6 g/mol

IUPAC Name

(1R,3S,9S,23S,24R,32R)-19,23,32-trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione

InChI

InChI=1S/C27H22N2O10S2/c1-28-24(34)27-22(32)14-11-37-8-7-17-20(14)29(27)25(35)26(28,40-41-27)21(31)12-3-5-15(30)18(9-12)38-19-10-13(23(33)39-17)4-6-16(19)36-2/h3-11,17,20-22,30-32H,1-2H3/t17-,20-,21-,22+,26+,27+/m0/s1

InChI Key

UWWYWUMDYAWTKK-YITDFDIYSA-N

Isomeric SMILES

CN1C(=O)[C@]23[C@@H](C4=COC=C[C@H]5[C@H]4N2C(=O)[C@@]1([C@H](C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O

SMILES

CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O

Canonical SMILES

CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O

synonyms

emestrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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